molecular formula C11H12N2O2 B1364422 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine CAS No. 54606-18-7

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

Cat. No. B1364422
CAS RN: 54606-18-7
M. Wt: 204.22 g/mol
InChI Key: CAKAHMMAKBQYJO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about the class of compounds it belongs to (for example, oxazoles) and any notable structural features.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It would include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with different reagents, the products of these reactions, and the mechanisms by which the reactions occur.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in different solvents, and its spectral properties (UV-Vis, IR, NMR, etc.).


Scientific Research Applications

Cyclic Imines in Synthetic Chemistry

Cyclic imines, including oxazol-5-amine derivatives, are utilized in Joullié-Ugi three-component reactions (JU-3CRs) to synthesize peptide moieties connected to N-heterocyclic motifs. These compounds are significant in pharmaceutical chemistry as they serve as core skeletons in many natural products and drug-like compounds. The JU-3CRs provide a robust single-step route to diverse heterocyclic compounds attached to the peptide backbone, offering better diastereoselectivity compared to their four-component counterparts (Nazeri et al., 2020).

1,3-Oxazole Derivatives in Medicinal and Material Sciences

1,3-Oxazole derivatives, structurally related to 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, are important due to their wide variety of applications in medicinal, pharmaceutical, agrochemical, and material sciences. The 1,3-oxazole scaffold's versatility has led to the development of numerous methodologies for synthesizing novel substituted derivatives, which are used as building blocks in creating potent molecules (Shinde et al., 2022).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at safety precautions that need to be taken when handling the compound.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that could be explored.


I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or a trusted database for detailed and specific information.


properties

IUPAC Name

3-(4-ethoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-11(12)15-13-10/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKAHMMAKBQYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393046
Record name 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine

CAS RN

54606-18-7
Record name 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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